Phenyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, one common method involves the use of FeCl3-catalyzed aerobic oxidation reactions . Another approach utilizes a three-component reaction involving salicylaldehyde, o-aminophenol, and ethyl cyanoacetate, accelerated by acetic acid and glycerol .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to achieve high yields and selectivity . These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: Catalyzed by FeCl3 under aerobic conditions.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Commonly occurs with halogenated reagents.
Common Reagents and Conditions
Oxidation: FeCl3, toluene, 110°C, 24 hours.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Halogenated reagents, organic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Phenyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes, fluorescent paints, and resins for solar collectors.
Mechanism of Action
The mechanism of action of Phenyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is similar to that of the standard drug voriconazole against Aspergillus niger . The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, disrupting cellular processes and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Phenyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of biological activities and higher stability under various reaction conditions .
Properties
IUPAC Name |
phenyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(20-12-6-2-1-3-7-12)10-11-17-13-8-4-5-9-14(13)21-16(17)19/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZVZVMLVQMILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.